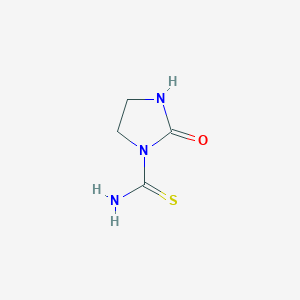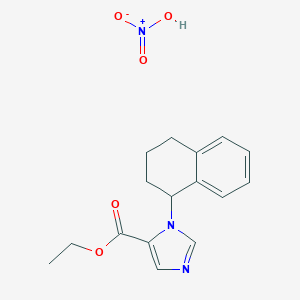
Ethonam nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethonam nitrate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a nitrate ester that is synthesized from ethyl alcohol and nitric acid. Ethonam nitrate has been found to have a wide range of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of ethonam nitrate is not fully understood, but it is believed to work by increasing the production of nitric oxide (NO) in the body. NO is a potent vasodilator and is involved in a variety of physiological processes, including blood pressure regulation, immune function, and neurotransmission.
Efectos Bioquímicos Y Fisiológicos
Ethonam nitrate has been found to have a number of biochemical and physiological effects in the body. It has been shown to increase blood flow to the heart and other organs, improve endothelial function, and reduce platelet aggregation. It has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethonam nitrate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are a number of potential future directions for research on ethonam nitrate. One area of interest is its potential applications in treating cardiovascular diseases, such as angina and hypertension. Another area of interest is its potential use as a tool for studying various biological processes, such as platelet aggregation and immune function. Further research is needed to fully understand the mechanism of action of ethonam nitrate and its potential applications in scientific research.
Métodos De Síntesis
Ethonam nitrate is synthesized through the reaction of ethyl alcohol with nitric acid. The reaction is typically carried out in a reflux apparatus, with the reactants heated under reflux for several hours. The resulting product is purified through distillation and recrystallization, yielding a white crystalline powder.
Aplicaciones Científicas De Investigación
Ethonam nitrate has been used in a variety of scientific research applications, including as a vasodilator, a bronchodilator, and a platelet aggregation inhibitor. It has also been studied for its potential applications in treating cardiovascular diseases, such as angina and hypertension.
Propiedades
Número CAS |
15037-55-5 |
|---|---|
Nombre del producto |
Ethonam nitrate |
Fórmula molecular |
C16H19N3O5 |
Peso molecular |
333.34 g/mol |
Nombre IUPAC |
ethyl 3-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole-4-carboxylate;nitric acid |
InChI |
InChI=1S/C16H18N2O2.HNO3/c1-2-20-16(19)15-10-17-11-18(15)14-9-5-7-12-6-3-4-8-13(12)14;2-1(3)4/h3-4,6,8,10-11,14H,2,5,7,9H2,1H3;(H,2,3,4) |
Clave InChI |
UOEKCNNIZWEMHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23.[N+](=O)(O)[O-] |
SMILES canónico |
CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



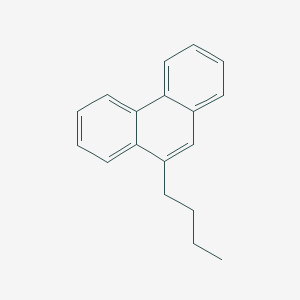
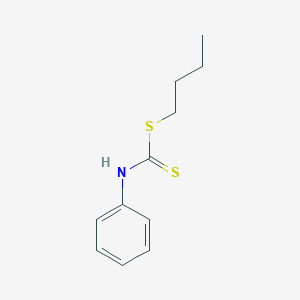
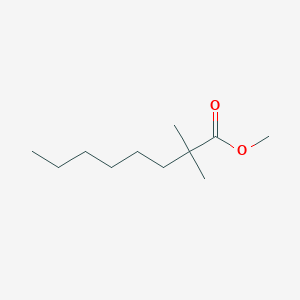
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)
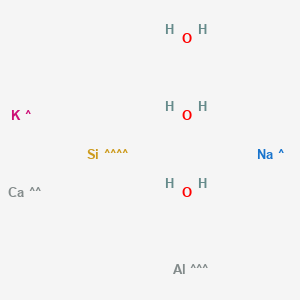

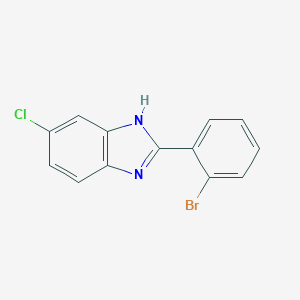

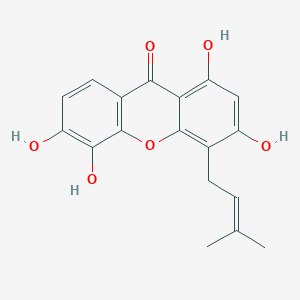
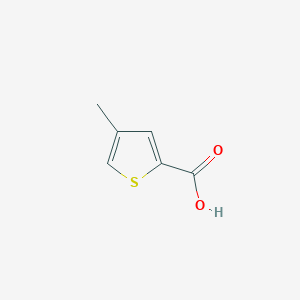
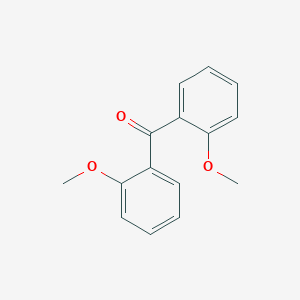
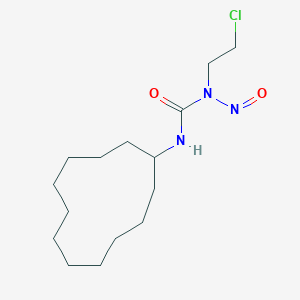
![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)
